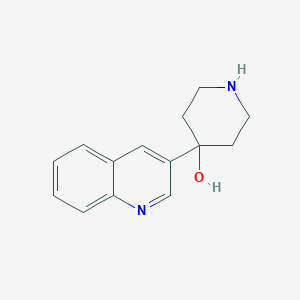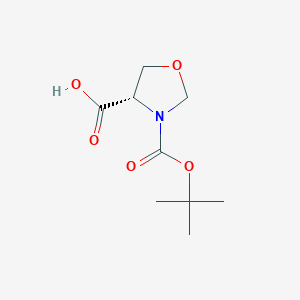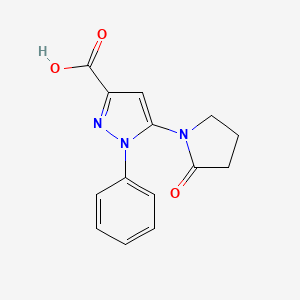
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid
Vue d'ensemble
Description
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid: is a complex organic compound that features a pyrazole ring fused with a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenylhydrazine derivative with a suitable diketone can form the pyrazole ring, which is then further functionalized to introduce the pyrrolidinone group .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives and pyrrolidinone-containing molecules. Examples are:
2-(2-Oxopyrrolidin-1-yl)acetamide: Known for its psychotropic and cerebroprotective effects.
Phenylpiracetam: A nootropic compound with cognitive-enhancing properties.
Uniqueness
What sets 5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid apart is its unique combination of the pyrazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, from drug development to material science .
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
5-(2-oxopyrrolidin-1-yl)-1-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c18-13-7-4-8-16(13)12-9-11(14(19)20)15-17(12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,19,20) |
Clé InChI |
VBWANFBIXIXOMV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC(=NN2C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8636370.png)
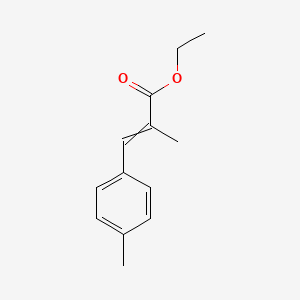
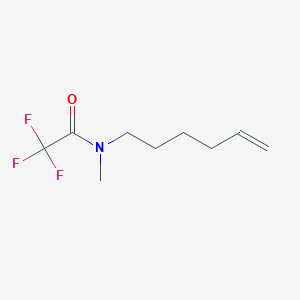
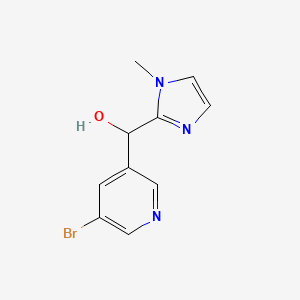

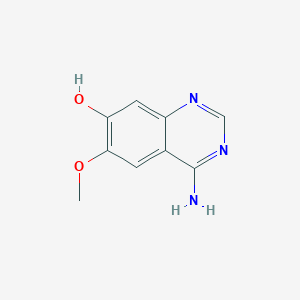
![7-[2-(Phosphonomethoxy)ethyl]adenine](/img/structure/B8636400.png)
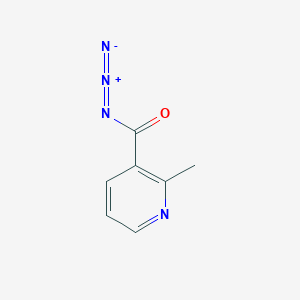
![3-iodo-1-(5-nitropyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8636417.png)
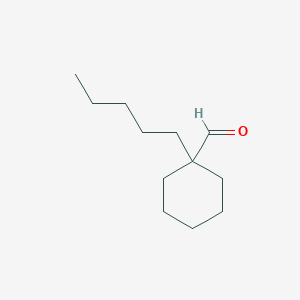
![2-[2-(Pyridin-4-yl)ethyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B8636438.png)

